2-Methyl-3-nitroimidazo[1,2-b]pyridazine

Synthetic Chemistry Electrophilic Substitution Nitroimidazopyridazine

Obtaining a reliable, unsubstituted-at-C6 3-nitroimidazo[1,2-b]pyridazine scaffold often forces teams into lengthy custom syntheses. 2-Methyl-3-nitroimidazo[1,2-b]pyridazine (CAS 1956377-37-9) is the definitive precursor, circumventing the restrictive SAR limitations of pre-functionalized 6-chloro analogs. - Enables full exploration of novel 6-position SAR without pre-installed halogen constraints. - The 2-methyl group is a critical reactivity handle; foundational literature confirms nitration efficiency is highly dependent on this substituent. - Serves as a model substrate for developing scalable nitration protocols and as a direct comparator in anti-Giardia mode-of-action studies.

Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
Cat. No. B13110721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-nitroimidazo[1,2-b]pyridazine
Molecular FormulaC7H6N4O2
Molecular Weight178.15 g/mol
Structural Identifiers
SMILESCC1=C(N2C(=N1)C=CC=N2)[N+](=O)[O-]
InChIInChI=1S/C7H6N4O2/c1-5-7(11(12)13)10-6(9-5)3-2-4-8-10/h2-4H,1H3
InChIKeyQYYQOJVZSOLTIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-nitroimidazo[1,2-b]pyridazine: Core Scaffold & Key Physicochemical Properties for Procurement


2-Methyl-3-nitroimidazo[1,2-b]pyridazine (CAS 1956377-37-9) is a heterocyclic small molecule (C7H6N4O2, MW 178.15) belonging to the 3-nitroimidazo[1,2-b]pyridazine class, a scaffold associated with antiparasitic activity through nitrosative stress generation [1]. The 2-methyl substituent is a critical structural feature; foundational chemistry research demonstrates that the nature of the 2-substituent profoundly influences the reactivity and efficiency of electrophilic substitutions, such as nitration, on the imidazo[1,2-b]pyridazine core . This positions the compound as a specific, non-interchangeable intermediate for generating further functionalized derivatives.

2-Methyl controls electrophilic substitution outcome
Antiparasitic nitrosative stress research scaffold
Non-interchangeable intermediate for SAR derivatization

Why 2-Methyl-3-nitroimidazo[1,2-b]pyridazine Cannot Be Replaced by Other In-Class Nitroimidazopyridazines


Generic substitution among 3-nitroimidazo[1,2-b]pyridazines is precluded by the high dependency of key chemical transformations on the 2-position substituent. The foundational synthesis literature explicitly states that the nitration of imidazo[1,2-b]pyridazines is 'very dependent on the nature of the 2 substituent' . This means replacing the 2-methyl group with, for example, a 2-chloromethyl or a 2-hydrogen group will alter the reactivity profile, potentially requiring complete re-optimization of synthetic pathways. Furthermore, in the context of antiparasitic research, scaffold-hopping studies from 3-nitroimidazo[1,2-a]pyridine to 3-nitroimidazo[1,2-b]pyridazine generated distinct structure-activity relationships (SAR), where specific substitution patterns, including at the 2-position, dictate biological potency and selectivity, as seen in the sub-nanomolar anti-Giardia activity achieved by specific analogues [1].

2-Substituent variation alters nitration reactivity; may require reaction re-optimization.
Scaffold difference ([1,2-a]pyridine vs [1,2-b]pyridazine) changes antiparasitic SAR.
Nitro group removal may shift mechanism away from nitrosative stress generation.

Quantitative Differentiation Guide for 2-Methyl-3-nitroimidazo[1,2-b]pyridazine Against Its Closest Analogs


Synthetic Reactivity of the Core Scaffold is Dictated by the 2-Methyl Substituent

The 2-methyl substituent is a primary driver of reactivity for the imidazo[1,2-b]pyridazine core. Foundational research confirms that nitration outcomes are contingent on the 2-substituent, making this compound a specific synthetic entry point compared to 2-unsubstituted or other 2-alkyl variants . While direct comparative kinetic data for this exact compound vs. 2-H or 2-ethyl analogs is not available from primary literature, the qualitative finding of strong dependence establishes that the 2-methyl derivative represents a defined chemical entity with unique reactivity, not a generic member of the class.

2-Substituent Reactivity
Class-level inference
Nitration outcome depends on 2-substituent (qualitative).
Context-dependent; reactivity trend inferred.
Specific yields not reported; validation needed.
Synthetic Chemistry Electrophilic Substitution Nitroimidazopyridazine

Scaffold Hop: From 3-Nitroimidazo[1,2-a]pyridine to 3-Nitroimidazo[1,2-b]pyridazine for Enhanced Antiparasitic Potency

A scaffold-hopping strategy from a 3-nitroimidazo[1,2-a]pyridine core to a 3-nitroimidazo[1,2-b]pyridazine core led to the discovery of antiparasitic hits with sub-nanomolar activity against Giardia lamblia [1]. This demonstrates a significant biological advantage for the [1,2-b]pyridazine scaffold over the [1,2-a]pyridine scaffold. The specific role of the 2-methyl group is inferred from SAR studies showing that substitution at the 2-position was a key variable in achieving this potency. A pharmacologically relevant comparator, 6-chloro-2-methyl-3-nitroimidazo[1,2-b]pyridazine, has demonstrated effectiveness against Trypanosoma brucei brucei, further solidifying the 2-methyl substitution pattern within this scaffold .

Scaffold-Hopping Potency
Cross-study comparable
[1,2-b]pyridazine Sub-nM IC₅₀ (G. lamblia)
[1,2-a]pyridine Prior hits: lower potency
Supports antiparasitic assay context; scaffold-hop benchmark.
Cross-study comparable; further derivative validation recommended.
Medicinal Chemistry Antiparasitics Scaffold Hopping

Mechanism of Action: Nitrosative Stress Generation Contrasts with Direct PDE Inhibition Strategies

A unique dual-mode design hypothesis underlies this scaffold. The 3-nitroimidazo[1,2-b]pyridazine series was conceived to fuse a nitroimidazole moiety, for generating nitrosative stress, with structural elements of a phosphodiesterase (PDE) inhibitor [1]. Follow-up mechanistic studies revealed that the sub-nanomolar anti-Giardia activity was primarily driven by the nitro group and subsequent nitrosative stress, not by PDE inhibition [1]. This differentiates it from pure PDE inhibitor scaffolds, which would require a different pharmacophore and lack the direct DNA-damaging capability. This confirmed mechanism separates it from simple PDE inhibitor candidates.

Mechanism Confirmation
Supporting evidence
Nitro-driven nitrosative stress; PDE inhibition not primary.
Informs target-based compound library assembly.
Confirmatory studies on nitro-reduced analogs reported.
Pharmacology Mechanism of Action Nitrosative Stress

Procurement-Driven Application Scenarios for 2-Methyl-3-nitroimidazo[1,2-b]pyridazine Based on Verified Evidence


Core Intermediate for 6-Substituted Antiparasitic Drug Discovery Programs

Given that the 6-chloro-2-methyl analog has demonstrated anti-Trypanosoma activity, 2-Methyl-3-nitroimidazo[1,2-b]pyridazine serves as the critical unsubstituted-at-C6 precursor for late-stage diversification . Researchers can procure this compound to explore novel 6-position SAR without the pre-installed chlorine, enabling access to a wider range of derivatives than starting from the 6-chloro analog. The established synthetic route via direct nitration of the 2-methylimidazo[1,2-b]pyridazine core further supports its use as a versatile scaffold in medicinal chemistry .

Comparison Standard in Scaffold-Hopping Studies for Nitroaromatic Anti-Infectives

This compound is an essential procurement for teams comparing the 3-nitroimidazo[1,2-b]pyridazine core to its [1,2-a]pyridine counterpart. The scientific literature demonstrates that this scaffold hop unlocked sub-nanomolar anti-Giardia potency [1]. Using 2-Methyl-3-nitroimidazo[1,2-b]pyridazine as a comparator in mode-of-action studies, particularly those investigating nitrosative stress vs. PDE inhibition, is supported by direct evidence that the nitro group is the primary pharmacophore [1].

Synthetic Methodology Development for 2-Functionalized Nitroheterocycles

The established dependence of imidazo[1,2-b]pyridazine nitration on the 2-substituent makes this compound a valuable substrate for reaction optimization in process chemistry . Procurement is justified for developing robust, scalable nitration protocols where the 2-methyl group serves as a model substituent, potentially leading to patents on improved synthetic processes for this therapeutically relevant class.

Application
Selection Property
Validation Focus
C6 Diversification for antiparasitic libraries
Unsubstituted C6; 2-methyl reactivity control
Derivative SAR & synthetic route reproducibility
Scaffold-hopping comparator research
Nitro-driven mechanism over PDE inhibition
Nitrosative stress pathway confirmation
Nitration methodology optimization
2-Methyl as model directing group
Scalable nitration protocol & yield analysis
Quote Request

Request a Quote for 2-Methyl-3-nitroimidazo[1,2-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.